3-(2-环戊基乙基)氮杂环丁烷盐酸盐

描述

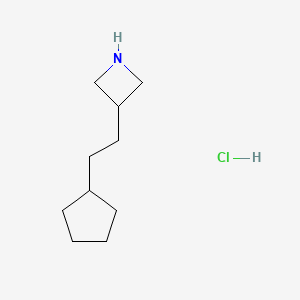

3-(2-Cyclopentylethyl)azetidine hydrochloride is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and its unique structure offers opportunities for studying drug development, organic synthesis, and molecular interactions.

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis

Azetidine hydrochloride has a molecular weight of 93.56 . It is a liquid at room temperature with a strong odor of ammonia . It is strongly basic compared to most secondary amines .科学研究应用

1. 哌啶的合成

Mollet 等人 (2011 年) 探讨了 2-(2-甲磺酰氧基乙基)氮杂环丁烷的反应性,该化合物与 3-(2-环戊基乙基)氮杂环丁烷盐酸盐密切相关,用于立体选择性制备 4-乙酰氧基-、4-羟基-、4-溴-和 4-甲酰氧基哌啶。该方法为制备二取代哌啶提供了一种替代方法,这在药物化学中至关重要 (Mollet 等人,2011 年)。

2. 新型氮杂环丁烷的合成

Aelterman、de Kimpe 和 Declercq (1998 年) 描述了 3,3-二氯氮杂环丁烷(一类独特的氮杂环丁烷)的合成。他们探索了 3,3-二氯-1-氮杂烯丙基阴离子与芳香醛反应,生成各种 3,3-二氯氮杂环丁烷 (Aelterman、de Kimpe 和 Declercq,1998 年)。

3. 抗病毒药物开发

Sirivolu 等人 (2013 年) 报告了具有对 HIV-1 显着效力的 AZT 衍生的 1,2,3-三唑的合成。这些发现表明与 3-(2-环戊基乙基)氮杂环丁烷盐酸盐在结构上相似的化合物在抗病毒药物开发中的潜力 (Sirivolu 等人,2013 年)。

4. 细胞重编程

Constantinides、Jones 和 Gevers (1977 年) 研究了氮杂胞苷衍生物(与 3-(2-环戊基乙基)氮杂环丁烷盐酸盐相关)对细胞转化的影响。他们观察到从非成肌细胞前体中产生了功能性横纹肌细胞,突出了其在细胞重编程中的潜力 (Constantinides、Jones 和 Gevers,1977 年)。

5. 植物中的离子转运

Pitman、Wildes、Schaefer 和 Wellfare (1977 年) 使用氮杂环丁烷 2-羧酸(AZ),它是 3-(2-环戊基乙基)氮杂环丁烷盐酸盐的类似物,来研究大麦根中蛋白质合成与离子转运之间的关系。他们的研究表明在理解植物生理学和胁迫反应方面有潜在的应用 (Pitman 等人,1977 年)。

6. 前药开发

Parang、Wiebe 和 Knaus (2000 年) 讨论了像 3'-氮杂-2',3'-二脱氧胸苷 (AZT) 这样的前药的设计,这些前药在结构上与 3-(2-环戊基乙基)氮杂环丁烷盐酸盐相似。这突出了其在开发更有效的治疗各种疾病的前药中的潜在用途 (Parang、Wiebe 和 Knaus,2000 年)。

7. 氮杂环丁烷的合成化学

Mehra、Lumb、Anand 和 Kumar (2017 年) 综述了功能化氮杂环丁烷的合成策略,其中包括像 3-(2-环戊基乙基)氮杂环丁烷盐酸盐这样的化合物。这项研究强调了氮杂环丁烷在各个领域的化学多功能性和潜在应用 (Mehra、Lumb、Anand 和 Kumar,2017 年)。

安全和危害

Azetidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In recent years, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

属性

IUPAC Name |

3-(2-cyclopentylethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)5-6-10-7-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBRQGNWKERCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

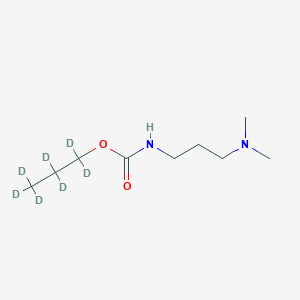

C1CCC(C1)CCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)